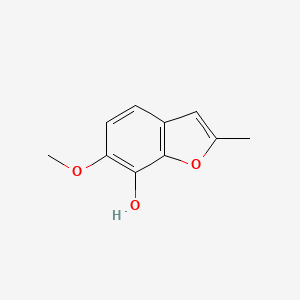

7-Benzofuranol, 6-methoxy-2-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1-benzofuran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-4-8(12-2)9(11)10(7)13-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIFXWCATOSFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434840 | |

| Record name | 7-Benzofuranol, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88367-32-2 | |

| Record name | 7-Benzofuranol, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 7 Benzofuranol, 6 Methoxy 2 Methyl

De Novo Synthetic Approaches

De novo synthesis, or the construction of the target molecule from basic chemical building blocks, offers the most flexible approach to 7-Benzofuranol, 6-methoxy-2-methyl-. These strategies hinge on the formation of the core benzofuran (B130515) ring system, followed or preceded by the precise placement of the methyl, methoxy (B1213986), and hydroxyl groups.

Ring-Closing Reactions for Benzofuran Core Formation

The formation of the benzofuran ring is the cornerstone of any de novo synthesis. Several powerful ring-closing strategies are available, often catalyzed by transition metals. mdpi.comnih.gov A common and effective method is the intramolecular cyclization of an appropriately substituted o-alkynylphenol. nih.gov This reaction, frequently catalyzed by palladium, copper, or gold, proceeds via a 5-endo-dig cyclization to form the furan (B31954) ring. nih.govorganic-chemistry.org

Another well-established route involves the intramolecular O-arylation of o-halobenzylketones. mdpi.com This method typically employs copper or palladium catalysts to facilitate the C-O bond formation, closing the ring. mdpi.comorganic-chemistry.org Furthermore, oxidative cyclization of ortho-cinnamyl phenols or related stilbenes using catalysts like palladium(II) or hypervalent iodine reagents presents another viable pathway to the benzofuran skeleton. mdpi.comorganic-chemistry.org

| Ring-Closing Strategy | Typical Catalyst | Key Precursor Type | Reference |

| Intramolecular Cyclization | Pd(PPh₃)₂Cl₂/CuI, Au(I), InI₃ | o-Alkynylphenol | nih.govorganic-chemistry.org |

| Intramolecular O-Arylation | CuI, Pd₂(dba)₃ | o-Halobenzylketone | mdpi.comorganic-chemistry.org |

| Oxidative Cyclization | PdCl₂(C₂H₄)₂, PhI(OAc)₂ | o-Cinnamylphenol, 2-Hydroxystilbene | mdpi.comorganic-chemistry.org |

| Tandem Addition/Cyclization | Palladium catalysts | 2-(2-Acylphenoxy)acetonitriles | rsc.org |

Strategies for Regioselective Functionalization at Positions 6, 7, and 2

Achieving the specific 2, 6, 7-substitution pattern of the target molecule is a significant challenge that requires careful planning of the synthetic sequence. The electronic properties of the substituents on the starting benzene (B151609) ring heavily influence the regiochemical outcome of many reactions. oregonstate.edu

For the synthesis of 7-Benzofuranol, 6-methoxy-2-methyl-, a logical starting material would be a substituted phenol (B47542), such as vanillin (B372448) or a related guaiacol (B22219) derivative, which already contains the methoxy and hydroxyl (or a precursor) groups in the desired relationship. jocpr.com

Functionalization at Position 2: The 2-methyl group can be introduced in several ways. One direct method involves the cyclization of a precursor already containing the methyl group, such as an o-hydroxyaryl ketone reacting with a suitable reagent. organic-chemistry.org For instance, the reaction of 2-hydroxyacetophenone (B1195853) derivatives with calcium carbide in the presence of a copper catalyst can yield 2-methylbenzofurans. organic-chemistry.org Alternatively, in an o-alkynylphenol cyclization, the alkyne can be terminated with a methyl group (i.e., using propyne) to ensure the formation of the 2-methylbenzofuran (B1664563). jocpr.com

Functionalization at Positions 6 and 7: The 6-methoxy and 7-hydroxyl groups must be installed on the benzene ring of the precursor. Starting with a molecule like vanillin (4-hydroxy-3-methoxybenzaldehyde) provides a scaffold that can be elaborated. jocpr.com A synthetic route starting from vanillin to produce 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been reported, involving the Claisen rearrangement of a propargyl ether. jocpr.com Adapting this by starting with iso-vanillin (3-hydroxy-4-methoxybenzaldehyde) could potentially place the functional groups at the correct locations. The regioselectivity of electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on a pre-formed benzofuran is another strategy, though it can sometimes lead to mixtures of isomers. oregonstate.edu A more controlled approach involves building the ring from a benzene derivative where the substituents are already in place, a strategy demonstrated in the synthesis of 4,6,7-trisubstituted benzofurans. nih.govnsf.gov

Stereoselective Synthesis Methodologies

The target compound, 7-Benzofuranol, 6-methoxy-2-methyl-, is an aromatic and achiral molecule. Therefore, stereoselective synthesis is not a consideration for the final product itself. However, stereoselectivity could become relevant if the synthesis proceeds through a chiral, non-aromatic intermediate, such as a 2,3-dihydrobenzofuran (B1216630) derivative. researchgate.net In such cases, the subsequent aromatization step would eliminate any stereocenters. Research into the stereoselective synthesis of benzofuran-based scaffolds is primarily focused on creating chiral 2,3-dihydrobenzofurans, which are important pharmacophores in their own right. researchgate.netacs.org

Semisynthetic Routes and Precursor Utilization

Semisynthesis, which involves modifying a readily available natural product, is an attractive and often more efficient strategy. Vanillin, a renewable feedstock derived from lignin, is an excellent starting point for benzofurans with oxygenation patterns on the benzene ring. jocpr.comelsevier.es

A plausible semisynthetic route to 7-Benzofuranol, 6-methoxy-2-methyl- could start from 2-hydroxy-3-methoxy-acetophenone. This precursor could be synthesized from guaiacol. The acetophenone (B1666503) would then undergo reaction with a propargylating agent to form an ether, followed by a thermal or metal-catalyzed rearrangement and cyclization (e.g., Claisen rearrangement followed by intramolecular hydroalkoxylation) to construct the 2-methylbenzofuran ring system. The final step would involve the selective demethylation or modification of protecting groups to reveal the 7-hydroxyl group.

Green Chemistry Principles in Synthetic Pathway Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. youtube.comwjpmr.com The synthesis of benzofurans has seen significant advances in this area.

Key green strategies applicable to the synthesis of 7-Benzofuranol, 6-methoxy-2-methyl- include:

Catalysis: Using catalytic amounts of reagents, particularly transition metals like palladium and copper, is preferable to stoichiometric reagents. elsevier.esyoutube.com This reduces waste and improves atom economy. wjpmr.com

Renewable Feedstocks: Employing starting materials derived from renewable sources, such as vanillin from biomass, aligns with green principles. elsevier.esyoutube.com

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure minimizes energy consumption. elsevier.esyoutube.com Palladium-catalyzed couplings for benzofuran synthesis have been optimized to run effectively at room temperature. elsevier.es

Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of atoms from the starting materials into the final product is a core principle. wjpmr.com

Safer Reagents: An example is the use of calcium carbide as a solid, easy-to-handle source of acetylene (B1199291) for introducing the C2-C3 unit of the furan ring, which is safer than using explosive acetylene gas. organic-chemistry.org

Eco-friendly Solvents: The use of deep eutectic solvents (DES) has been reported for the copper-catalyzed one-pot synthesis of benzofuran derivatives, offering a greener alternative to traditional volatile organic solvents. nih.govacs.org

| Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |

| Use of Catalysis | Palladium, Copper, Gold, and Iron catalyzed ring-closures. | mdpi.comelsevier.eswjpmr.com |

| Renewable Feedstocks | Utilization of vanillin as a starting material. | jocpr.comelsevier.esyoutube.com |

| Increased Energy Efficiency | Reactions designed to run at ambient temperature. | elsevier.esyoutube.com |

| Safer Reagents | Use of calcium carbide as a substitute for acetylene gas. | organic-chemistry.org |

| Use of Safer Solvents | Application of Deep Eutectic Solvents (DES). | nih.govacs.org |

Chemoenzymatic Synthesis Innovations

Chemoenzymatic synthesis merges the precision of biological catalysts (enzymes) with the practicality of traditional organic chemistry. While specific chemoenzymatic routes to 7-Benzofuranol, 6-methoxy-2-methyl- have not been published, related innovations point to future possibilities. The total syntheses of ribisins, which are complex polyoxygenated benzofurans, have been achieved starting from an enantiomerically pure cis-1,2-dihydrocatechol produced via microbial oxidation of an arene. acs.org This demonstrates the power of using enzymes to create highly functionalized and stereochemically defined precursors for benzofuran synthesis. acs.org

Additionally, engineered heme proteins and myoglobin (B1173299) catalysts have been developed for reactions like cyclopropanation on benzofuran scaffolds to create complex 2,3-dihydrobenzofuran derivatives with high enantioselectivity, showcasing the potential for biocatalysis in functionalizing the benzofuran core. researchgate.net

Derivatization and Analog Development of 7 Benzofuranol, 6 Methoxy 2 Methyl

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues of 7-Benzofuranol, 6-methoxy-2-methyl- involves modifications at various positions of the benzofuran (B130515) ring system. These modifications can include the alteration of existing substituents or the introduction of new functional groups.

One common approach to creating analogues is the modification of the substituents on the benzene (B151609) ring. For instance, related compounds such as Benzofuran, 4,7-dimethoxy-2-methyl- and Benzofuran, 5,6-dimethoxy-2-methyl- have been synthesized, where the hydroxyl group at the 7-position is replaced by a methoxy (B1213986) group, and in some cases, the methoxy group at the 6-position is shifted or another methoxy group is added. chem960.com Another simple derivatization is the acetylation of the hydroxyl group to yield 7-Benzofuranol, 6-methoxy-2-methyl-, acetate. chem960.com

The synthesis of more complex analogues often involves multi-step reaction sequences. For example, a cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. nih.gov This method allows for the introduction of complex spirocyclic systems at the 2-position of the benzofuran ring, demonstrating the versatility of the benzofuran scaffold in generating diverse molecular architectures. nih.gov The strategic substitution with electron-rich groups, such as methoxy and methyl groups, on the starting materials has been shown to result in good yields of the target compounds. nih.gov

Furthermore, homologues can be synthesized by extending the alkyl chain at the 2-position or by introducing different alkyl or aryl groups. The synthesis of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone showcases the introduction of a larger substituent at the 2-position, which significantly alters the molecule's properties.

Below is a table summarizing some of the synthesized structural analogues and homologues:

| Compound Name | CAS Number | Molecular Formula | Key Structural Modification |

| 7-Benzofuranol, 6-methoxy-2-methyl-, acetate | 88367-31-1 | C12H12O4 | Acetylation of the 7-hydroxyl group |

| Benzofuran, 4,7-dimethoxy-2-methyl- | 124083-33-6 | C11H12O3 | Replacement of 7-hydroxyl with a methoxy group and shifting of the other methoxy group to the 4-position |

| Benzofuran, 5,6-dimethoxy-2-methyl- | 61407-21-4 | C11H12O3 | Replacement of 7-hydroxyl with a methoxy group and addition of a methoxy group at the 5-position |

| 6-Methoxy-2-methyl-4,7-benzofurandione | Not Available | C10H8O4 | Oxidation of the benzene ring to a quinone |

| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Not Available | C20H20O7 | Addition of a 3,4,5-trimethoxybenzoyl group at the 3-position |

Regioselective Functionalization of the Benzofuran Ring System

Regioselective functionalization is crucial for controlling the precise location of chemical modifications on the benzofuran ring, which in turn dictates the properties of the resulting derivatives. Different positions on the benzofuran scaffold exhibit distinct reactivities, allowing for targeted modifications.

The functionalization at the 3-position of the benzofuran ring is of significant interest due to the biological activities of many 3-substituted benzofurans. nih.gov A one-pot sequence has been developed for the direct synthesis of 3-arylbenzofuran derivatives from N-tosylhydrazones and bromophenols. researchgate.net This process involves a palladium-catalyzed cross-coupling followed by a copper-catalyzed radical cyclization, enabling the formation of a C-C bond at the 3-position with high regioselectivity. researchgate.net

Another example of regioselective synthesis is the preparation of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan. nih.govnih.gov The synthesis of this compound involves a multi-component coupling reaction that selectively introduces the aroyl group at the 3-position of the benzofuran core. nih.gov This regioselectivity is achieved through a carbonylative, heteroannulative coupling reaction between an o-iodophenol derivative and an aryl iodide in the presence of carbon monoxide and a palladium catalyst. nih.gov

The following table highlights different regioselective functionalization strategies for the benzofuran ring system:

| Position of Functionalization | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| 3-position | Palladium-catalyzed cross-coupling and copper-catalyzed radical cyclization | N-tosylhydrazones, bromophenols, Pd and Cu catalysts | 3-Arylbenzofurans |

| 3-position | Carbonylative, heteroannulative coupling | o-iodophenol, terminal alkyne, aryl iodide, CO, Pd catalyst | 3-Aroylbenzo[b]furans |

Preparation of Chemical Probes and Modified Scaffolds for Research Applications

Derivatives of 7-Benzofuranol, 6-methoxy-2-methyl- are valuable scaffolds for the development of chemical probes to investigate biological processes. These probes are designed to interact with specific biological targets, allowing for their visualization, quantification, or modulation.

A notable example is the development of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), which was identified as a potent tubulin polymerization inhibitor. nih.govnih.gov Tubulin inhibitors are crucial research tools for studying the cytoskeleton and are also used as anticancer agents. The development of BNC105 was guided by structure-activity relationship (SAR) studies to optimize its potency and selectivity for cancer cells and activated endothelial cells. nih.govnih.gov Due to its poor solubility, a phosphate (B84403) ester prodrug (BNC105P) was synthesized, which is rapidly converted to the active compound in vivo. nih.govnih.gov This prodrug strategy is a common approach to improve the delivery of chemical probes and therapeutic agents.

While specific examples of fluorescently labeled or biotinylated derivatives of 7-Benzofuranol, 6-methoxy-2-methyl- were not found in the provided search results, the known biological activities of benzofuran derivatives make them attractive candidates for such modifications. For instance, a potent and selective inhibitor like BNC105 could be functionalized with a fluorescent dye to create a probe for imaging microtubule dynamics in living cells.

Development of Hybrid Molecules Incorporating the Benzofuran Moiety

The incorporation of the benzofuran scaffold into hybrid molecules is a promising strategy for developing novel compounds with unique properties. This approach combines the structural features of benzofurans with those of other pharmacophores to create chimeric molecules with potentially synergistic or novel biological activities.

An example of this approach is the synthesis of 'hybrid' benzofuran-benzopyran congeners. scispace.com These molecules combine the benzofuran and benzopyran ring systems, which are both common motifs in biologically active natural products. The rigid structure of these hybrid molecules can be used to explore the structure-activity relationships of more flexible molecules, such as hallucinogenic phenethylamines. scispace.com

Another example is the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H- chem960.com-benzofuro-[2,3-c]- chem960.com-benzazepin-6,12-dione. mdpi.com This complex molecule incorporates the benzofuran ring into a larger, multi-ring system that includes a benzazepine moiety. The synthesis of such hybrid molecules often requires sophisticated synthetic strategies to control the assembly of the different components in the correct orientation. mdpi.com

The development of these hybrid molecules expands the chemical space accessible from the 7-Benzofuranol, 6-methoxy-2-methyl- scaffold and offers opportunities for the discovery of new compounds with tailored properties for various applications, including medicine and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 7-Benzofuranol, 6-methoxy-2-methyl-. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm their relative positions.

Furan (B31954) Ring Proton: A signal for the proton on the furan ring at the C3 position.

Methyl Protons: A characteristic singlet for the three protons of the methyl group at the C2 position.

Methoxy (B1213986) Protons: A singlet corresponding to the three protons of the methoxy group at the C6 position.

Hydroxyl Proton: A broad singlet for the hydroxyl proton at the C7 position, the chemical shift of which would be sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Features:

Ten distinct signals would be expected, corresponding to each carbon atom in the molecule. The chemical shifts would differentiate between the sp² hybridized carbons of the aromatic and furan rings and the sp³ hybridized carbons of the methyl and methoxy groups.

A complete assignment of the NMR spectra would require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-CH₃ | ~2.4 | ~14.0 |

| C3-H | ~6.3 | ~102.0 |

| C4-H | ~6.8 | ~110.0 |

| C5-H | ~6.9 | ~115.0 |

| C6-OCH₃ | ~3.9 | ~56.0 |

| C7-OH | Variable | Not Applicable |

| C2 | Not Applicable | ~158.0 |

| C3a | Not Applicable | ~112.0 |

| C4 | Not Applicable | ~110.0 |

| C5 | Not Applicable | ~115.0 |

| C6 | Not Applicable | ~145.0 |

| C7 | Not Applicable | ~140.0 |

| C7a | Not Applicable | ~148.0 |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry Techniques for Structural Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

No specific experimental mass spectrometry data for 7-Benzofuranol, 6-methoxy-2-methyl- has been found in published research. However, based on its structure, the following observations would be anticipated in an electron ionization (EI) mass spectrum:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule at an m/z (mass-to-charge ratio) of 178.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the methoxy group or the C2-methyl group to yield a fragment at m/z 163.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the furan ring.

Retro-Diels-Alder (RDA) type fragmentation of the benzofuran (B130515) core is a possibility.

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental formula of the molecular ion and its fragments with high accuracy.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 178 | [M]⁺ |

| 163 | [M - CH₃]⁺ |

| 150 | [M - CO]⁺ |

| 135 | [M - CO - CH₃]⁺ |

Note: These are predicted fragmentation patterns and require experimental verification.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A comprehensive search did not yield any published experimental IR or Raman spectra for 7-Benzofuranol, 6-methoxy-2-methyl-. Theoretical calculations based on density functional theory (DFT) could predict the vibrational frequencies, but experimental verification is necessary for definitive characterization.

Expected Vibrational Bands:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic and furan ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O Stretches: Stretching vibrations for the aryl ether and the phenolic C-O bonds would be present in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Predicted IR and Raman Active Functional Group Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=C stretch (aromatic) | 1450-1600 | IR, Raman |

| C-O stretch (ether) | 1200-1275 | IR, Raman |

| C-O stretch (phenol) | 1150-1250 | IR |

Note: These are general ranges and the exact positions would be specific to the molecule.

X-ray Crystallography of Co-crystals and Derivatives for Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for 7-Benzofuranol, 6-methoxy-2-methyl- itself, or any of its co-crystals or derivatives, has been deposited in the Cambridge Structural Database or reported in the scientific literature.

Should a suitable single crystal be obtained, X-ray diffraction analysis would unequivocally determine:

The planar structure of the benzofuran ring system.

The precise bond lengths and angles between all atoms.

The conformation of the methoxy group relative to the aromatic ring.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

This technique would provide the ultimate validation of the molecular architecture inferred from other spectroscopic methods.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. 7-Benzofuranol, 6-methoxy-2-methyl- is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any optical activity, and its chiroptical spectra would be silent.

However, if the compound were to be derivatized with a chiral auxiliary or used as a ligand in a chiral metal complex, the resulting species could be studied by chiroptical spectroscopy to determine the absolute configuration of the newly formed chiral centers or to probe the stereochemistry of the complex. There are currently no such studies reported for 7-Benzofuranol, 6-methoxy-2-methyl-.

Computational Chemistry and Theoretical Investigations of 7 Benzofuranol, 6 Methoxy 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations are instrumental in determining molecular geometry, electronic properties, and reactivity descriptors.

Research Findings: Studies on various benzofuran derivatives utilize DFT to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO is related to the electron-donating ability of a molecule, while ELUMO indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For instance, DFT calculations (at the B3LYP/6-311G(d,p) level) on a series of antioxidant benzofuran derivatives have been used to correlate their electronic properties with their activity. researchgate.net While specific values for 7-Benzofuranol, 6-methoxy-2-methyl- are not broadly published, the analysis of similar structures provides a framework for what to expect. These calculations also yield electrostatic potential maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Molecular Descriptors Calculated via DFT for Benzofuran Derivatives This table illustrates typical quantum chemical descriptors obtained from DFT calculations for a class of benzofuran compounds, as described in related research. researchgate.net

| Descriptor | Description | Typical Value Range |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | 2.0 to 4.0 |

| Polarizability (ų) | The ability to form instantaneous dipoles | 25 to 35 |

| Hydration Energy (kcal/mol) | Energy released upon solvation in water | -10 to -15 |

Note: The values presented are representative for a series of bioactive benzofuran derivatives and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For a compound like 7-Benzofuranol, 6-methoxy-2-methyl-, MD simulations can predict its conformational preferences and how it might interact with a biological target, such as a protein receptor or enzyme.

Research Findings: In drug discovery, MD simulations are frequently used to refine the results of molecular docking. After a potential binding pose is predicted by docking, an MD simulation is run to assess the stability of the ligand-protein complex over time (e.g., nanoseconds). This provides insights into the dynamic nature of the interaction, including the flexibility of the binding pocket and the ligand itself. nih.gov

For example, in a study on benzofuran-1,2,3-triazole hybrids designed as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, MD simulations were performed to understand the binding interactions with the EGFR receptor. nih.gov The simulations help confirm whether the key interactions observed in the static dock pose are maintained in a more realistic, dynamic environment. Such analysis would be critical in evaluating the potential of 7-Benzofuranol, 6-methoxy-2-methyl- as a ligand for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzofuran Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues.

Research Findings: Several QSAR studies have been successfully conducted on benzofuran derivatives to predict various biological activities, including vasodilator and antibacterial effects. mdpi.comnih.gov These models are built by calculating a large number of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for a set of benzofurans with known activities. Statistical methods like Multiple Linear Regression (MLR) are then used to build an equation that best correlates a subset of these descriptors with the observed activity. physchemres.org

A 2D-QSAR study on benzofuran-based vasodilators resulted in a statistically significant model (R² = 0.816, F = 21.103) that could predict the IC₅₀ values of new analogues. mdpi.comnih.gov Another study on benzofuranene cyanide derivatives targeting Staphylococcus aureus also developed robust QSAR models. nih.gov The descriptors in the final models often provide insight into the structural features that are important for activity. For the benzofuran scaffold, descriptors related to molecular shape, connectivity, and electronic properties are often found to be significant.

Table 2: Common Descriptor Classes in Benzofuran QSAR Models

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and shape. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity. researchgate.net |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. |

The development of a QSAR model for a series including 7-Benzofuranol, 6-methoxy-2-methyl- could help in predicting its activity and in designing derivatives with potentially enhanced therapeutic properties.

In Silico Screening and Virtual Library Design Based on the Compound's Core Structure

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The benzofuran core structure is an excellent starting point for the design of virtual libraries.

Research Findings: The benzofuran scaffold is frequently used to design focused chemical libraries for screening against specific biological targets. In one large-scale study, a virtual library of 1,840 benzofuran-1,2,3-triazole hybrids was designed and screened to identify potential EGFR inhibitors for lung cancer treatment. nih.govnih.gov The process involves:

Scaffold Selection: Choosing a core structure known for its biological relevance, such as benzofuran.

Virtual Library Enumeration: Computationally adding a variety of substituents at different positions on the scaffold to generate a large, diverse set of virtual compounds.

Screening: Using methods like pharmacophore modeling and molecular docking to filter the library against a 3D model of the target protein.

Hit Identification: Selecting the top-scoring compounds for further analysis, such as MD simulations or eventual chemical synthesis and biological testing. researchgate.net

This approach allows researchers to explore a vast chemical space in a time- and cost-effective manner. nih.gov The core structure of 7-Benzofuranol, 6-methoxy-2-methyl- could serve as a foundation for creating a new virtual library aimed at discovering novel bioactive agents.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical (QC) calculations are essential for elucidating the detailed mechanisms of chemical reactions. These studies can map out entire reaction pathways, identify intermediate structures, and calculate the activation energies associated with transition states.

Research Findings: QC methods have been applied to understand the synthesis of the benzofuran ring system. For example, the mechanism of the acid-catalyzed cyclization of acetal (B89532) substrates to form benzofurans has been investigated. wuxiapptec.com Initial analysis based on the starting material was insufficient to predict the experimental product ratio. A deeper mechanistic insight was gained by performing quantum mechanics calculations on the reaction intermediates. wuxiapptec.com

Another study used DFT to investigate the on-surface, low-temperature synthesis of a benzofuran derivative. ruben-group.de The calculations revealed a two-step reaction pathway involving a hydrogen transfer followed by a ring-closing reaction. The study computed the free energy profile and identified the structures of the transition states, providing a detailed atomistic picture of the reaction that would be difficult to obtain experimentally. Such computational studies are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes for complex benzofurans like 7-Benzofuranol, 6-methoxy-2-methyl-. mdpi.com

Reactivity and Mechanistic Studies of 7 Benzofuranol, 6 Methoxy 2 Methyl

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the 7-Benzofuranol, 6-methoxy-2-methyl- molecule is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) at C7 and the methoxy (B1213986) (-OCH₃) at C6. Both are ortho-, para-directing.

Directing Effects : The C7-hydroxyl group strongly directs incoming electrophiles to its ortho position (C6, already substituted) and para position (C4). The C6-methoxy group directs to its ortho positions (C5 and C7, with C7 already substituted) and its para position (C3, which is part of the furan (B31954) ring and not typically subject to this type of substitution).

Predicted Regioselectivity : The combined effect of these groups makes positions C4 and C5 the most likely sites for electrophilic attack. The C7-hydroxyl is generally a more powerful activating group than the C6-methoxy group, suggesting that substitution at C4 might be favored. However, steric hindrance from the adjacent furan ring and the existing substituents can influence the outcome. Common electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted primarily at these positions.

While specific experimental data for this compound is limited, the general reactivity of substituted benzofurans supports these predictions. For related benzofuran (B130515) derivatives, electrophilic substitution is a common transformation.

Nucleophilic Reactions and Transformations

The primary site for nucleophilic attack on 7-Benzofuranol, 6-methoxy-2-methyl- is the acidic proton of the C7-hydroxyl group.

Deprotonation and O-Substitution : The phenolic hydroxyl group can be easily deprotonated by a base to form a phenoxide ion. This highly nucleophilic oxygen can then react with various electrophiles.

O-Alkylation and O-Acylation : Reactions with alkyl halides or acyl chlorides would lead to the corresponding ethers and esters. A prominent example from a closely related compound is the synthesis of the disodium (B8443419) phosphate (B84403) ester prodrug of BNC105 (known as BNC105P). nih.govacs.org This transformation involves the nucleophilic attack of the C7-hydroxyl group on a phosphorylating agent, demonstrating the accessibility and reactivity of this site.

Furan Ring Reactivity : The furan ring itself is generally electron-rich and thus resistant to nucleophilic attack unless an electron-withdrawing group is present on the ring. The synthesis of BNC105, which involves a palladium-catalyzed coupling reaction to add a benzoyl group at the C3 position, is a specialized reaction that proceeds via an organometallic intermediate rather than a standard nucleophilic aromatic substitution. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction behavior of 7-Benzofuranol, 6-methoxy-2-methyl- is influenced by both the phenolic ring and the furan moiety.

Oxidation : The phenolic ring is susceptible to oxidation. Treatment with common oxidizing agents could potentially convert the phenol (B47542) into a quinone-type structure. The presence of multiple electron-donating groups facilitates this process. For related benzofuran structures, oxidation using agents like potassium permanganate (B83412) or chromium trioxide has been noted.

Reduction : The furan ring is generally resistant to catalytic hydrogenation under conditions that would reduce a simple double bond. However, the benzene ring can be reduced under more forcing conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium). Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride (B1222165) are not expected to affect the core benzofuran structure but could reduce any carbonyl functionalities if they were present as substituents.

Photochemical and Thermal Transformations

Specific studies on the photochemical and thermal transformations of 7-Benzofuranol, 6-methoxy-2-methyl- are not extensively documented in the public literature. However, some general principles can be inferred.

Photochemical Reactions : Phenolic compounds can undergo photochemical reactions, including oxidation or radical formation, upon UV irradiation. In some specialized cases, radical cyclization is a known pathway for forming furan ring systems. acs.org For instance, certain 2-azaallyl radicals tethered to a ketene (B1206846) can undergo 5-endo-trig cyclization when irradiated with UV light. acs.org

Thermal Stability : Benzofuran derivatives are generally thermally stable. High temperatures, especially in the presence of catalysts, would be required to induce cleavage of the benzofuran ring system.

Molecular Interactions and Binding Dynamics with Biological Targets (in vitro)

The core structure of 7-Benzofuranol, 6-methoxy-2-methyl- is the key pharmacophore of BNC105, a compound that has undergone phase II clinical trials as a vascular disrupting agent. nih.gov The biological activity of BNC105 stems from its interaction with tubulin, a protein crucial for microtubule formation and dynamics. nih.govnih.gov

Target Binding : The 7-hydroxy-6-methoxy-2-methyl-benzofuran scaffold binds to the colchicine-binding site on β-tubulin. nih.gov This binding event disrupts the assembly of tubulin into microtubules, which are essential components of the cellular cytoskeleton involved in cell division, migration, and shape. nih.govnih.gov

Key Interactions : X-ray crystallography of the BNC105-tubulin complex has revealed the precise molecular interactions. nih.gov The 6-methoxy-7-hydroxy substitution pattern is critical, as it mimics the active B-ring of other potent tubulin inhibitors like combretastatin (B1194345) A-4. researchgate.net The hydroxyl and methoxy groups likely participate in crucial hydrogen bonding and hydrophobic interactions within the binding pocket, stabilizing the complex and leading to potent inhibition.

Table 1: In Vitro Antiproliferative Activity of BNC105 and Related Compounds This table presents data for BNC105, which contains the 7-Benzofuranol, 6-methoxy-2-methyl- core structure with an additional substituent at the C3 position.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| BNC105 (3b) | MCF-7 (Human Breast Adenocarcinoma) | 3 | researchgate.net |

| Compound 3a (C-2 Aryl Analogue) | MCF-7 (Human Breast Adenocarcinoma) | 4 | researchgate.net |

Enzyme Catalysis Mechanisms and Substrate/Inhibitor Interactions

While tubulin polymerization is a dynamic assembly process rather than a classic enzyme-substrate reaction, the compound acts as a potent inhibitor of this process. Its mechanism is one of competitive inhibition at the colchicine (B1669291) binding site.

Inhibition of Tubulin Polymerization : By occupying the colchicine site, 7-Benzofuranol, 6-methoxy-2-methyl- (as part of the larger BNC105 molecule) prevents the tubulin dimers from adopting the correct conformation needed for assembly into microtubules. nih.govnih.gov This leads to a net depolymerization of existing microtubules and prevents the formation of new ones.

Downstream Cellular Effects : The disruption of microtubule dynamics has profound effects on the cell. It leads to arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this cell cycle arrest triggers apoptosis (programmed cell death). nih.gov This mechanism is the basis for its potent antiproliferative activity against cancer cells and its ability to disrupt the vasculature of tumors. nih.govacs.org

Table 2: Tubulin Assembly Inhibition by BNC105 This table presents data for BNC105, which contains the 7-Benzofuranol, 6-methoxy-2-methyl- core structure.

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| BNC105 (3b) | Tubulin Assembly | 3 | researchgate.net |

| Compound 3a (C-2 Aryl Analogue) | Tubulin Assembly | 0.8 | researchgate.net |

Biological and Biochemical Investigations of 7 Benzofuranol, 6 Methoxy 2 Methyl Mechanistic Focus

Investigation of Enzyme Inhibition Profiles (in vitro)

Detailed in vitro enzyme inhibition studies specifically for 7-Benzofuranol, 6-methoxy-2-methyl- are not extensively documented in publicly accessible scientific literature. However, research on structurally related benzofuran (B130515) compounds provides a basis for potential areas of activity. Benzofuran derivatives have been identified as inhibitors of various enzymes, including tubulin and those involved in nucleic acid biosynthesis. nih.gov

For instance, a more complex derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), which shares the same core 6-methoxy-2-methyl-7-benzofuranol structure, was identified as a potent tubulin polymerization inhibitor. nih.govnih.gov This suggests that the core scaffold may contribute to interactions with tubulin, a critical protein for cell division.

There is no specific information available in the reviewed literature detailing the kinetic parameters (e.g., Kᵢ, IC₅₀) or the type of inhibition (e.g., competitive, non-competitive) for 7-Benzofuranol, 6-methoxy-2-methyl- against specific enzymes. Enzyme inhibition studies often characterize the interaction through constants like Kᵢ, which represents the inhibition constant. nih.gov Without experimental data, the kinetic profile of this specific compound remains uncharacterized.

No crystallographic or molecular modeling studies were found that specifically detail the binding of 7-Benzofuranol, 6-methoxy-2-methyl- to an enzyme active site. Such studies are crucial for understanding the structural basis of inhibition, including the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme.

Receptor Binding Assays and Agonist/Antagonist Characterization (in vitro)

Publicly available research lacks specific in vitro receptor binding assays for 7-Benzofuranol, 6-methoxy-2-methyl-. Structure-activity relationship studies on related benzomorphan (B1203429) derivatives have shown that modifications to the core structure, including the position of hydroxyl and methoxy (B1213986) groups, can significantly influence binding affinity for receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov However, direct experimental data on 7-Benzofuranol, 6-methoxy-2-methyl- is absent.

Cellular Pathway Modulation Studies (in vitro in non-clinical cell models)

While direct studies on 7-Benzofuranol, 6-methoxy-2-methyl- are not available, research on similar benzofuran structures highlights potential cellular effects. Some benzofuran derivatives have been shown to induce apoptosis in cancer cell lines by modulating the activity of caspases 3 and 7. For example, certain halogenated benzofuran derivatives have demonstrated an ability to increase the generation of reactive oxygen species, decrease interleukin-6 (IL-6) secretion, and arrest the cell cycle in cancer cell lines like HepG2 and A549. nih.govnih.gov One derivative was found to induce G2/M phase arrest in HepG2 cells, while another caused S and G2/M phase arrest in A549 cells. nih.gov These findings suggest that the benzofuran scaffold can be a platform for compounds that modulate key cellular pathways involved in proliferation and inflammation.

Antioxidant and Radical Scavenging Mechanisms (in vitro chemical assays)

The antioxidant potential is a frequently studied property of phenolic compounds like benzofurans. Literature indicates that benzofuran derivatives can modulate oxidative stress pathways. nih.gov Depending on the specific derivative and cellular context, they may act as either antioxidants, protecting cells from damage, or as pro-oxidants, increasing oxidative stress that can lead to cell death. nih.gov However, specific in vitro chemical assay data (e.g., from DPPH or ABTS assays) quantifying the radical scavenging activity of 7-Benzofuranol, 6-methoxy-2-methyl- is not present in the available literature.

Antimicrobial Activity Studies (in vitro against microbial strains)

The benzofuran scaffold is recognized as a building block for agents with antimicrobial properties. nih.gov Structure-activity relationship (SAR) studies on various benzofuran derivatives have shown that substitutions on the benzofuran ring can significantly influence antibacterial activity. nih.gov For instance, one study noted that electron-withdrawing groups tended to increase potency. nih.gov Another review mentioned a benzofuran derivative that was highly active against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL. nih.gov Despite this general knowledge, specific data on the antimicrobial spectrum or MIC values for 7-Benzofuranol, 6-methoxy-2-methyl- against particular microbial strains were not found in the reviewed sources.

Anti-inflammatory Mechanism Elucidation (in vitro cell models)

There is currently no published research that elucidates the anti-inflammatory mechanism of 7-Benzofuranol, 6-methoxy-2-methyl- in in vitro cell models. Investigations into its effects on key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling cascades, have not been reported. Similarly, there is no data on its ability to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell lines such as RAW 264.7 macrophages or other relevant models.

Interactions with Biomolecules (e.g., DNA, proteins)

Specific studies on the interaction of 7-Benzofuranol, 6-methoxy-2-methyl- with biomolecules like DNA and proteins are not available in the current scientific literature. Research on a related but more complex compound, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, has shown it to be a potent tubulin polymerization inhibitor, indicating an interaction with the protein tubulin. nih.gov However, this derivative possesses a bulky substituent at the 3-position, which is critical for this activity, and these findings cannot be directly extrapolated to 7-Benzofuranol, 6-methoxy-2-methyl-. There are no studies that have investigated the potential for 7-Benzofuranol, 6-methoxy-2-methyl- to bind to DNA or to inhibit other specific protein targets.

Data Tables

Due to the lack of available experimental data for 7-Benzofuranol, 6-methoxy-2-methyl-, no data tables on its anti-inflammatory activity or biomolecular interactions can be generated.

Biosynthesis and Natural Occurrence of 7 Benzofuranol, 6 Methoxy 2 Methyl

Isolation and Characterization from Natural Sources

There are no published reports on the isolation of 7-Benzofuranol, 6-methoxy-2-methyl- from any natural source. Benzofuran (B130515) derivatives are commonly found in a variety of plant families, including Asteraceae, Moraceae, and Leguminosae, as well as in some species of fungi. These compounds often play a role in the plant's defense mechanisms. The characterization of such natural products typically involves a combination of chromatographic techniques for isolation and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structure elucidation.

While direct evidence is absent for the target compound, the table below showcases examples of naturally occurring benzofuranoids, highlighting the diversity of structures within this class.

| Compound Name | Natural Source | Reference |

| Euparin | Eupatorium purpureum | |

| Moracin M | Morus alba | |

| Rocaglamide | Aglaia species |

Interactive Data Table: Properties of 7-Benzofuranol, 6-methoxy-2-methyl-

| Property | Value |

| IUPAC Name | 6-methoxy-2-methyl-1-benzofuran-7-ol |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 88367-32-2 |

Elucidation of Biosynthetic Pathways

The biosynthetic pathways for most benzofuranoids are not fully elucidated. However, it is generally accepted that they are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce various phenolic compounds.

For a compound like 7-Benzofuranol, 6-methoxy-2-methyl-, a plausible biosynthetic route would likely involve the cyclization of a substituted phenylpropanoid precursor. The formation of the furan (B31954) ring is a key step, which can occur through various enzymatic mechanisms, including oxidative cyclization. The methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring, as well as the methyl group on the furan ring, would be introduced by specific modifying enzymes.

Genetic and Enzymatic Basis of Biosynthesis

The specific genes and enzymes responsible for the biosynthesis of 7-Benzofuranol, 6-methoxy-2-methyl- are unknown. Research into the genetic and enzymatic basis of benzofuranoid biosynthesis is ongoing. Key enzyme families likely involved include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway.

Cytochrome P450 monooxygenases (P450s): A diverse family of enzymes often involved in the hydroxylation and cyclization reactions required for benzofuran ring formation.

O-methyltransferases (OMTs): Responsible for adding methyl groups to hydroxyl moieties, creating methoxy groups.

Identifying and characterizing these enzymes from a potential producing organism would be crucial to understanding the biosynthesis of this specific compound.

Ecological Role and Distribution in Producing Organisms

Without confirmed natural sources, the ecological role and distribution of 7-Benzofuranol, 6-methoxy-2-methyl- remain purely speculative. In general, benzofuranoids in plants and fungi serve various ecological functions. They can act as:

Phytoalexins: Antimicrobial compounds produced by plants in response to pathogen attack.

Antifeedants: Deterring herbivores from consuming the plant.

Allelopathic agents: Chemicals released by one plant to inhibit the growth of another.

The specific substitution pattern of 7-Benzofuranol, 6-methoxy-2-methyl- could theoretically confer specific biological activities, but this requires experimental validation. Its distribution would be limited to the organism(s) that possess the specific biosynthetic machinery to produce it.

Advanced Research Applications and Methodological Contributions

Development of the Compound as a Chemical Probe for Fundamental Biological Research

Currently, there is no specific information available in the scientific literature detailing the development and application of 7-Benzofuranol, 6-methoxy-2-methyl- as a chemical probe for fundamental biological research. Chemical probes are small molecules with high potency and selectivity for a specific biological target, used to interrogate its function. While the benzofuran (B130515) core is present in many biologically active compounds, this particular molecule has not been characterized for such a purpose. rsc.orgontosight.ai

The development of a chemical probe typically involves extensive structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. For instance, a more complex derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), has been identified as a potent tubulin polymerization inhibitor through SAR-guided design. nih.gov This highlights the potential of the 6-methoxy-2-methyl-7-benzofuranol scaffold as a starting point for the development of chemical probes, although no such work has been published for the parent compound itself.

Integration into High-Throughput Screening Platforms for Chemical Biology Discoveries

There is no publicly available research indicating that 7-Benzofuranol, 6-methoxy-2-methyl- has been integrated into high-throughput screening (HTS) platforms for chemical biology discoveries. HTS campaigns involve the rapid, automated testing of large numbers of compounds to identify "hits" with a desired biological activity.

While libraries of diverse small molecules are routinely screened, and benzofuran derivatives are undoubtedly present in many such libraries, the specific inclusion and any resulting activity of 7-Benzofuranol, 6-methoxy-2-methyl- have not been reported. The process of HTS can identify novel starting points for drug discovery and chemical probe development. nih.gov

Contributions to Novel Chemical Biology Methodology and Assay Development

There are no documented contributions of 7-Benzofuranol, 6-methoxy-2-methyl- to the development of novel chemical biology methodologies or assays. The development of new assays is crucial for advancing our understanding of biological systems, and often involves the use of specific molecules to validate the assay's performance or to probe a particular biological process. The lack of research on the biological targets and pathways modulated by this compound precludes its use in such a capacity at present.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-Benzofuranol, 6-methoxy-2-methyl- derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of substituted phenols with ketones or aldehydes. For example, a benzofuran core can be formed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Subsequent methoxy and methyl group introductions may require Friedel-Crafts alkylation or nucleophilic substitution. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Analytical validation via NMR (¹H/¹³C) and HPLC ensures purity .

Q. What spectroscopic techniques are essential for confirming the structure of 7-Benzofuranol, 6-methoxy-2-methyl-?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm), while aromatic protons (δ 6.5–7.5 ppm) confirm the benzofuran backbone. ¹³C NMR distinguishes carbonyls (e.g., δ 170–190 ppm for lactones) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : For crystalline derivatives, bond lengths/angles validate stereochemistry and substituent positions .

Q. How do researchers design solubility studies for benzofuran derivatives in aqueous media?

- Methodological Answer : Solubility is assessed via shake-flask methods:

Prepare saturated solutions in buffers (pH 1–7.4) and measure equilibrium concentration via UV-Vis spectroscopy.

Use HPLC to quantify dissolved compound.

Apply Hansen solubility parameters to predict solvent compatibility. Adjust methoxy/methyl groups to enhance hydrophilicity if needed .

Advanced Research Questions

Q. How can computational modeling predict the HDAC inhibitory activity of 7-Benzofuranol derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzofuran core and HDAC active sites (e.g., Zn²⁺ coordination).

- QSAR Modeling : Train models on IC₅₀ data from analogs to correlate substituent electronegativity/logP with activity.

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS). Validate with in vitro enzymatic assays (e.g., fluorogenic HDAC substrates) .

Q. What strategies resolve discrepancies in NMR data for benzofuran derivatives with complex substitution patterns?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H coupling (COSY) and ¹H-¹³C connectivity (HSQC/HMBC).

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to confirm ambiguous assignments .

Q. How do researchers optimize reaction conditions for benzofuran derivatives with competing side reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluates temperature (80–120°C), catalyst (Pd/C vs. FeCl₃), and solvent (DMF vs. THF).

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation.

- Green Chemistry Principles : Switch to ionic liquids or microwave-assisted synthesis to suppress byproducts .

Q. What crystallographic challenges arise in determining the structure of 7-Benzofuranol derivatives, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) or vapor diffusion. For stubborn compounds, co-crystallize with chaperone molecules (e.g., thiourea).

- Disorder Handling : Refine disordered methoxy/methyl groups using SHELXL constraints.

- Synchrotron Radiation : For weak scatterers (e.g., light atoms), collect high-resolution data at synchrotron facilities (λ = 0.7–1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.